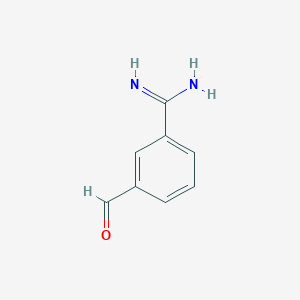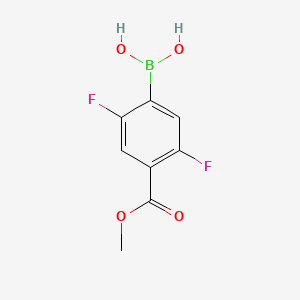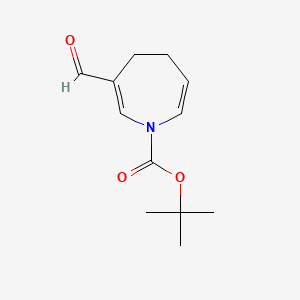
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene is a useful research compound. Its molecular formula is C12H16Br2O and its molecular weight is 336.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-butoxyethyl)benzene involves its role as an electrophile in various chemical reactions. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction context.
Comparison with Similar Compounds
1-Bromo-4-(2-bromo-1-butoxyethyl)benzene can be compared with other brominated benzene derivatives, such as:
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene: Similar in structure but with an ethyl group instead of a butoxyethyl group.
1-Bromo-3-nitrobenzene: Contains a nitro group, making it more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
BWTSLVLCZUPQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


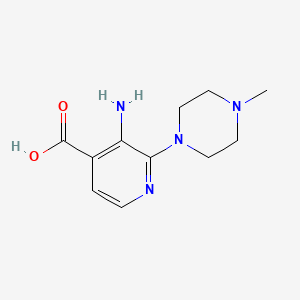
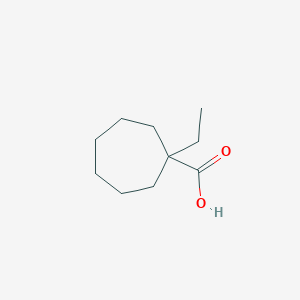
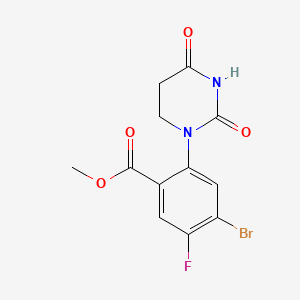
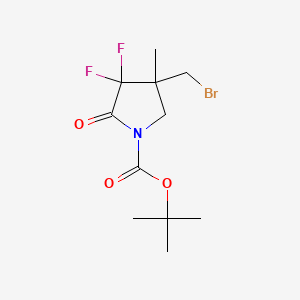
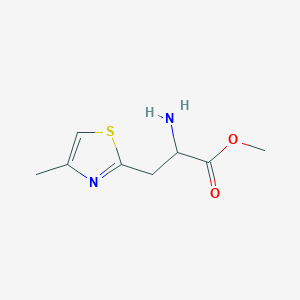
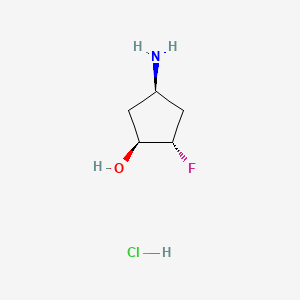
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
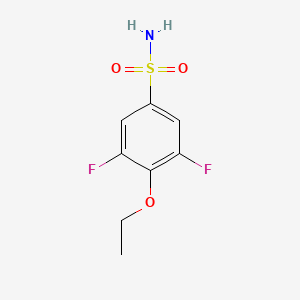
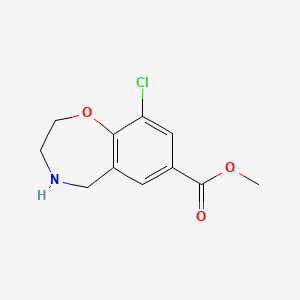
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
